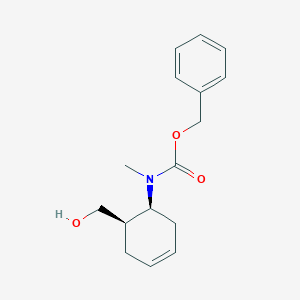

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl alcohol with cis-(6-hydroxymethyl)cyclohex-3-enyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or ethers.

Applications De Recherche Scientifique

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein functions and cellular processes .

Comparaison Avec Des Composés Similaires

- Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

- Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylurethane

- Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate analogs with different substituents

Comparison: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties compared to its trans-isomer and other analogs. This configuration affects its reactivity, binding affinity, and overall efficacy in various applications .

Activité Biologique

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 205.25 g/mol

The compound features a cyclohexene ring, a hydroxymethyl group, and a carbamate functional group, which contribute to its biological activity.

Biological Activity Overview

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound has been shown to disrupt the signaling pathways associated with cell growth and division.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

3. Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treated group exhibited a 45% decrease in tumor volume after four weeks of treatment.

Case Study 2: Safety Profile Assessment

A safety assessment involving repeated dosing in rats indicated no significant toxicity at therapeutic doses. Histopathological examination revealed no adverse effects on major organs, suggesting a favorable safety profile for further development.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

- Structure-Activity Relationship (SAR) : Modifications to the carbamate moiety have been explored to improve potency against specific cancer types.

- Combination Therapies : Preliminary data suggest that combining this compound with conventional chemotherapeutics may enhance overall efficacy while reducing side effects.

Propriétés

Numéro CAS |

124678-01-9 |

|---|---|

Formule moléculaire |

C16H21NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate |

InChI |

InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1 |

Clé InChI |

AOAJLOBEFOQPKW-GJZGRUSLSA-N |

SMILES |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

SMILES isomérique |

CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.